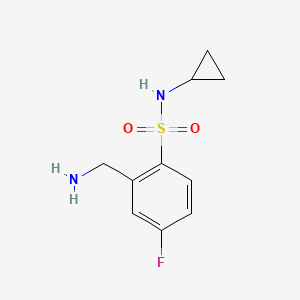
1-Phenylpiperidin-3-carboxamid
Übersicht
Beschreibung
1-Phenylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -design
1-Phenylpiperidin-3-carboxamid: ist eine wertvolle Verbindung im Bereich der Arzneimittelentwicklung und -design. Sein Piperidin-Kern ist ein häufiges Merkmal in vielen Pharmazeutika und dient als Baustein für die Synthese verschiedener therapeutischer Wirkstoffe . Die Struktur der Verbindung ermöglicht die Herstellung von Derivaten mit möglichen pharmakologischen Aktivitäten, darunter Antikrebs-, antimikrobielle und analgetische Eigenschaften .
Synthese von biologisch aktiven Piperidinen
Forscher konzentrieren sich auf die Synthese von biologisch aktiven Piperidinen, die als potenzielle Medikamente dienen können. Die Vielseitigkeit von This compound macht es zu einem idealen Kandidaten für intra- und intermolekulare Reaktionen, die zur Bildung verschiedener Piperidinderivate mit erhöhter biologischer Aktivität führen .
Antikrebsforschung
Im Bereich der Antikrebsforschung werden This compound-Derivate auf ihre Zytotoxizität gegen verschiedene Krebszelllinien untersucht. Diese Verbindungen werden auf ihre Fähigkeit zur Induktion von Apoptose und Hemmung der Proliferation von Tumorzellen untersucht, was sie zu vielversprechenden Kandidaten für die Antikrebstherapie macht .
Therapie der Alzheimer-Krankheit
Der Piperidin-Rest ist für die Entwicklung von Medikamenten zur Therapie der Alzheimer-Krankheit von Bedeutung. Derivate von This compound werden auf ihr Potenzial als Anticholinergika untersucht, die eine Rolle bei der Behandlung der Symptome der Alzheimer-Krankheit spielen können, indem sie die Neurotransmitteraktivität beeinflussen .
Analgetische Anwendungen
Als Analgetikum werden This compound und seine Derivate auf ihre Wirksamkeit bei der Schmerzlinderung untersucht. Die Fähigkeit der Verbindung, Schmerzrezeptoren zu modulieren, könnte zur Entwicklung neuer Schmerzmittel führen .
Chemische Forschung und Synthese
In der chemischen Forschung wird This compound aufgrund seiner Reaktivität und seines Potenzials zur Bildung verschiedener chemischer Strukturen eingesetzt. Es dient als Substrat für mehrkomponentige Reaktionen, Cyclisierung und Aminierung, was zur Weiterentwicklung der synthetischen organischen Chemie beiträgt .
Wirkmechanismus
Target of Action
1-Phenylpiperidine-3-carboxamide is a potent anti-Hepatitis B virus (HBV) agent . It acts as a capsid assembly modulator (CAM), which is a class of compounds that interfere with the assembly of the HBV capsid, a protein shell that protects the viral genome and is essential for its replication .
Mode of Action
The compound interacts with the HBV core protein homodimer, which forms the biologically competent HBV nucleocapsids by encapsulating the viral pre-genomic RNA and polymerase . By modulating the assembly of these nucleocapsids, 1-Phenylpiperidine-3-carboxamide disrupts the viral life cycle and inhibits HBV replication .
Biochemical Pathways
It is known that the compound interferes with the life cycle of hbv, particularly the genome packaging and maintenance of chronic hbv infection
Result of Action
The primary result of 1-Phenylpiperidine-3-carboxamide’s action is the inhibition of HBV replication. By disrupting the assembly of HBV nucleocapsids, the compound prevents the virus from replicating and spreading, thereby exerting its anti-HBV effects .
Biochemische Analyse
Biochemical Properties
1-Phenylpiperidine-3-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, it can bind to specific enzymes, potentially inhibiting or activating their catalytic functions. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 1-Phenylpiperidine-3-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of certain genes, leading to changes in cellular behavior. Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 1-Phenylpiperidine-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylpiperidine-3-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-Phenylpiperidine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and other detrimental outcomes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic use .
Metabolic Pathways
1-Phenylpiperidine-3-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux within cells. These interactions can lead to changes in metabolite levels, which are essential for understanding the compound’s overall impact on cellular metabolism. The study of these metabolic pathways provides insights into the compound’s potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-Phenylpiperidine-3-carboxamide within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions are essential for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
1-Phenylpiperidine-3-carboxamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-phenylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKZWKKEYNZSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737231 | |
| Record name | 1-Phenylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58971-08-7 | |
| Record name | 1-Phenylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)

![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)




